molecular formula C9H8Cl2O B6615352 2-[(2,4-dichlorophenyl)methyl]oxirane CAS No. 1879281-48-7

2-[(2,4-dichlorophenyl)methyl]oxirane

Cat. No.: B6615352
CAS No.: 1879281-48-7
M. Wt: 203.06 g/mol
InChI Key: VSKBJOHIYQXGRQ-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H8Cl2O. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the oxirane ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenyl)methyl]oxirane typically involves the reaction of 2,4-dichlorobenzyl chloride with an epoxidizing agent. One common method is the reaction with sodium hydroxide and hydrogen peroxide, which facilitates the formation of the oxirane ring. The reaction conditions usually involve:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like dichloromethane

    Catalyst: Sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors. These methods ensure higher yields and purity of the product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenyl)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, potassium cyanide

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various substituted compounds depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-[(2,4-dichlorophenyl)methyl]oxirane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenyl)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)methyl]oxirane
  • 2-[(2,4-Dichlorophenyl)ethyl]oxirane
  • 2-[(2,4-Dichlorophenyl)propyl]oxirane

Uniqueness

This compound is unique due to the presence of the 2,4-dichlorophenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly valuable in certain chemical syntheses and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-7-2-1-6(9(11)4-7)3-8-5-12-8/h1-2,4,8H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKBJOHIYQXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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